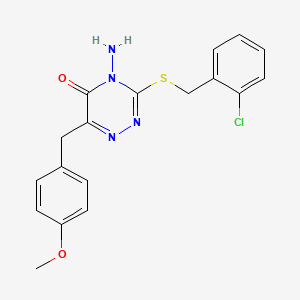![molecular formula C17H9Cl3F3N3O B2454501 6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine CAS No. 339103-84-3](/img/structure/B2454501.png)
6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is a useful research compound. Its molecular formula is C17H9Cl3F3N3O and its molecular weight is 434.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Modifications and Synthesis
- 6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine and its derivatives are studied for chemical modifications, revealing potential in synthesizing various compounds. For example, Collins et al. (2000) explored the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, highlighting the diverse chemical reactions possible with triazine derivatives (Collins et al., 2000).
Pharmacological Evaluation
- Triazine derivatives are evaluated for their pharmacological effects. Carroll et al. (2007) synthesized and evaluated phenylethynyl[1,2,4]methyltriazines, demonstrating their potential in modulating biological pathways (Carroll et al., 2007).
Biological Evaluation
- El-All et al. (2016) conducted a study on new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. They evaluated their cytotoxic activities against various cancer cell lines, providing insights into the potential therapeutic uses of triazine derivatives (El-All et al., 2016).
Novel Synthesis for Anti-Tumor Agents
- Research by Badrey and Gomha (2012) involved synthesizing novel triazines and triazepines as potential anti-tumor agents, indicating the applicability of triazine derivatives in cancer research (Badrey & Gomha, 2012).
Crystallography and Structural Analysis
- Studies like that of El‐Brollosy et al. (2012) delve into the crystallographic analysis of 1,2,4-triazine derivatives, providing valuable information on their molecular structure and potential interactions (El‐Brollosy et al., 2012).
Molecular Interactions and Reactions
- Rybakova and Kim (2021) explored the synthesis of 5-Phenyl-(5,6-Diphenyl-)1,2,4-triazine-3-Thions and their reactions, highlighting the diverse chemical reactivity and potential applications in various fields (Rybakova & Kim, 2021).
Properties
IUPAC Name |
6-methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3F3N3O/c1-8-16(27-14-7-12(19)11(18)6-13(14)20)24-15(26-25-8)9-3-2-4-10(5-9)17(21,22)23/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTCQIQGMXFZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
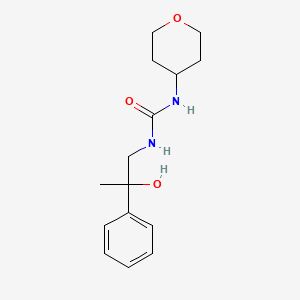
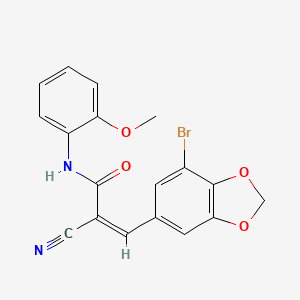
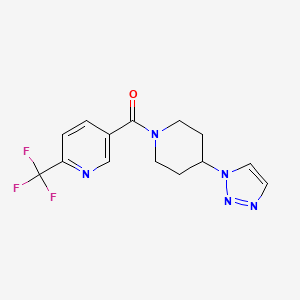
![4-Iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2454421.png)
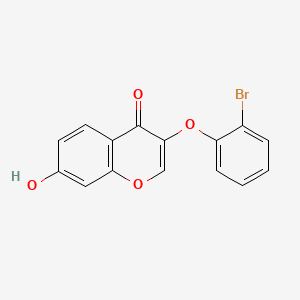
![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)
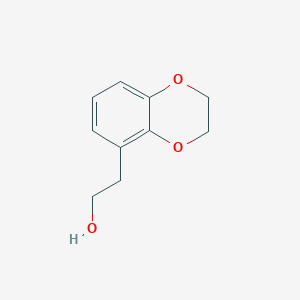

![6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2454431.png)
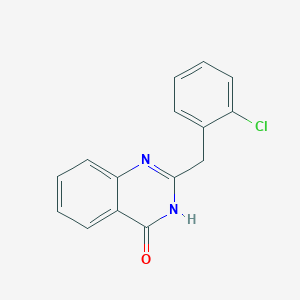
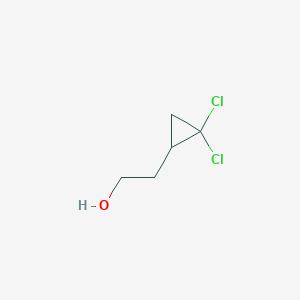

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2454439.png)
